molecular formula C19H13F3N2O2S2 B2534759 3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326942-12-4

3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2534759
CAS No.: 1326942-12-4
M. Wt: 422.44
InChI Key: NKRPBPHEIMYNNC-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its intricate molecular structure. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted with a furan-2-ylmethyl group and a trifluoromethylbenzylthio group. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction, and the trifluoromethylbenzylthio group is added through a thiol-ene reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thieno[3,2-d]pyrimidin-4(3H)-one core can be oxidized to form different oxidation states.

  • Reduction: : Reduction reactions can be performed on the trifluoromethyl group or other substituents.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like sodium hydride (NaH) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its trifluoromethyl group can enhance binding affinity and stability.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the thieno[3,2-d]pyrimidin-4(3H)-one core interacts with the active site of the target. The exact pathways and molecular targets would depend on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidin-4(3H)-one derivatives: : These compounds share the same core structure but differ in their substituents.

  • Trifluoromethylbenzylthio derivatives: : These compounds contain the trifluoromethylbenzylthio group but have different core structures.

Uniqueness

The uniqueness of 3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one lies in its combination of the furan-2-ylmethyl and trifluoromethylbenzylthio groups, which provide distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S2/c20-19(21,22)13-4-1-3-12(9-13)11-28-18-23-15-6-8-27-16(15)17(25)24(18)10-14-5-2-7-26-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRPBPHEIMYNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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